6-Azido-6-deoxy-D-galactitol
Description
Contextualizing Azido-Modified Carbohydrates and Alditols within Contemporary Glycoscience
Glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans), has increasingly relied on chemical tools to unravel the complexities of glycan-mediated processes. acs.org Azido-modified carbohydrates, including azido (B1232118) sugars and their reduced forms, azido alditols, have become central to this endeavor. uni-konstanz.de The azide (B81097) group is small, stable in biological systems, and does not interfere with most natural biochemical pathways, making it an ideal "chemical reporter." nih.govnih.gov
These modified carbohydrates can be introduced into cellular metabolic pathways, where they are incorporated into glycoconjugates like glycoproteins and glycolipids. ontosight.ainih.gov Once integrated, the azide group provides a specific handle for chemical reactions that would not otherwise be possible within a biological context. This strategy, known as metabolic oligosaccharide engineering, has revolutionized our ability to visualize, track, and identify glycans in living cells and organisms. mdpi.com
Alditols, which are sugar alcohols, are also important targets for modification. Azido-functionalized alditols, such as 6-azido-6-deoxy-D-galactitol, serve as valuable building blocks and probes. For instance, this compound can be obtained through the reduction of the corresponding 6-azido-6-deoxy-D-galactono-1,4-lactone. researchgate.net
Significance of C-6 Azido Functionalization in Hexitols for Bioorthogonal Applications
The specific placement of the azide group at the C-6 position of a hexitol, like in this compound, is particularly significant for bioorthogonal applications. The primary hydroxyl group at the C-6 position of hexoses is often a site for biological modification and is sterically accessible. Replacing this hydroxyl with an azide group creates a molecule that can still be recognized by some cellular machinery while carrying a bioorthogonal handle. nih.gov
The term "bioorthogonal" refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. wikipedia.org The azide group is a key player in several powerful bioorthogonal reactions, including:
The Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate that can be trapped to form a stable amide bond. nih.govnih.gov It was one of the first bioorthogonal reactions to be widely used for labeling biomolecules in living systems. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this highly efficient and specific reaction forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I). ontosight.aimdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in living organisms, strained cyclooctynes were developed. wikipedia.org These molecules react readily with azides without the need for a catalyst, forming a stable triazole ring. mdpi.comwikipedia.org
The C-6 azido functionalization in hexitols like this compound provides a versatile platform for these bioorthogonal ligations. acs.org This allows researchers to attach a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags for purification, or even drug molecules, to the carbohydrate scaffold. ontosight.aimdpi.com This capability has been instrumental in a range of applications, from imaging glycans to identifying novel protein-carbohydrate interactions and developing new therapeutic strategies. researchgate.net
Structure
3D Structure
Properties
CAS No. |
138245-74-6 |
|---|---|
Molecular Formula |
C6H13N3O5 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-6-azidohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3-6,10-14H,1-2H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
BPWHMSFNUDJDKX-DPYQTVNSSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N=[N+]=[N-] |
Synonyms |
6-AZIDO-6-DEOXY-D-GALACTITOL |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 6 Azido 6 Deoxy D Galactitol
Bioorthogonal Click Chemistry Applications
The azide (B81097) group is a cornerstone of bioorthogonal chemistry, allowing for specific covalent bond formation in complex biological environments without interfering with native biochemical processes. mdpi.com 6-Azido-6-deoxy-D-galactitol and its closely related precursor, 6-azido-6-deoxy-D-galactose, are valuable substrates for these "click" reactions. nih.govontosight.ai This functionality is often exploited after the azido (B1232118) sugar is metabolically incorporated into glycoconjugates. ontosight.ai
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide with a terminal alkyne. conicet.gov.arresearchgate.net The azide group in this compound and related azido-sugars readily participates in CuAAC. ontosight.ai This reaction is noted for its high yields, mild reaction conditions, and tolerance of a wide range of solvents and pH levels. conicet.gov.ar In a typical application, a cell or organism is treated with a per-acetylated version of an azido sugar, which is metabolized and incorporated into glycoproteins. nih.gov The resulting azide-labeled biomolecules can then be tagged with alkyne-functionalized probes (e.g., fluorophores or biotin) via CuAAC for visualization or purification. nih.gov The synthesis of novel amphiphilic glycolipids has also been achieved by reacting 6-azido-6-deoxy-D-galactose or the corresponding galactitol with various alkyne-modified hydrophobic chains using CuAAC, often under microwave irradiation to accelerate the reaction. conicet.gov.ar
Table 1: Examples of CuAAC Reactions with Azido-Galactose Derivatives This table is based on representative data from the literature and illustrates typical applications.
| Azide Substrate | Alkyne Partner | Catalyst System | Application | Reference |
|---|---|---|---|---|
| Per-O-acetylated 6-azido-6-deoxy-glucose | Alkyne-TAMRA tag | Copper(I) | Protein labeling in mammalian cells | nih.gov |
| 6-deoxy-6-azido-D-galactose | Alkyl-propargylether | Copper(I) | Synthesis of amphiphilic glycolipids | conicet.gov.ar |
To circumvent the cellular toxicity associated with copper catalysts, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.com This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a triazole without the need for a metal catalyst. mdpi.com The azide group in UDP-6-azido-6-deoxy-D-galactose, a key intermediate in cellular glycosylation, is a suitable partner for SPAAC reactions with alkyne-containing probes, enabling the labeling of biomolecules in living systems. This catalyst-free approach is a powerful tool for studying glycoconjugates in their native environment.
Beyond cycloaddition reactions, the azide group can participate in other bioorthogonal ligations. The Staudinger ligation, which involves the reaction of an azide with a specifically engineered triarylphosphine, forms a stable amide bond. mdpi.comresearchgate.net This reaction is biocompatible, proceeds readily at neutral pH, and has been used to tag cell surface glycoconjugates. mdpi.comresearchgate.net For instance, after enzymatic transfer of 6-azido-galactose to a terminal N-acetylglucosamine residue on a glycoprotein, the installed azide can be reacted with a biotinylated phosphine (B1218219) probe, demonstrating a method to tag glycoproteins from cell lysates. researchgate.net
Catalytic Hydrogenation and Other Reduction Reactions of the Azide Moiety to Amine
The azide group of this compound can be readily reduced to the corresponding primary amine, 6-amino-6-deoxy-D-galactitol. This transformation is a key step in the synthesis of aminosugars and their derivatives, which are important for creating novel materials and biologically active molecules. researchgate.net
Catalytic hydrogenation is the most common method for this reduction. The reaction typically employs a platinum or palladium catalyst, such as Pt/C or palladium on charcoal, under a hydrogen atmosphere. researchgate.netd-nb.infopsu.edu This method is highly efficient, often providing the desired 6-amino-6-deoxyhexitols in excellent yields of 95–98%. researchgate.net The reduction of this compound, obtained from the corresponding lactone, proceeds quantitatively to give the monoaminohexitol analogue. researchgate.net This amine can then serve as a monomer for the synthesis of polyhydroxy polyamides, which are of interest as hydrophilic and potentially degradable polymers. researchgate.net
Table 2: Reduction of Azido Sugars to Amines
| Azido Substrate | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 6-azido-6-deoxy-D-hexitols | H₂, Pd/C | 6-amino-6-deoxy-D-hexitols | 95-98% | researchgate.net |
| 6-azido-6-deoxyhexuloses | H₂, Pt/C | 1-deoxynojirimycin / 1-deoxymannojirimycin | High | d-nb.info |
Selective Oxidation Reactions of the Polyol Framework
The polyol structure of this compound presents multiple hydroxyl groups that can be selectively oxidized. Such oxidations are crucial for synthesizing valuable intermediates like aldonic acids or keto-sugars. researchgate.net
One approach involves the microbial oxidation of an azido-alditol. For example, 1-azido-1-deoxy-D-galactitol has been oxidized using Klebsiella pneumoniae to yield the corresponding azido-ketose, which can then be isomerized to 6-azido-6-deoxy-L-galactose. nih.gov While this demonstrates the principle on an isomer, similar enzymatic or microbial methods could potentially be applied to this compound to target specific hydroxyl groups. Another strategy involves chemical oxidation after the azide has been reduced to an amine. For instance, 6-amino-6-deoxy-D-hexitols can be oxidized to the corresponding 6-amino-6-deoxy-D-aldonic acids, albeit in moderate yields. researchgate.net
Derivatization Strategies via Hydroxyl Group Modification
The hydroxyl groups of the galactitol backbone are key sites for derivatization, allowing for the synthesis of a vast array of functionalized molecules. To achieve regioselectivity, chemists employ a range of protection/deprotection strategies. us.es Common protecting groups for hydroxyls in carbohydrate chemistry, such as benzyl (B1604629) (Bn) or para-methoxybenzyl (PMB) ethers, can be used to mask certain positions while others are chemically modified. mdpi.comthieme-connect.com
For example, in the synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol, PMB groups were used to protect hydroxyls while other transformations were carried out. mdpi.com The hydroxyl groups can also be activated for nucleophilic substitution. A common strategy involves converting a hydroxyl group into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. conicet.gov.arthieme-connect.com The synthesis of 6-azido-6-deoxy-D-galactose itself often proceeds from a protected galactopyranose derivative where the C-6 hydroxyl is first tosylated and then displaced with sodium azide. conicet.gov.ar Subsequent reduction of the galactose to the galactitol would yield the target molecule. conicet.gov.ar These derivatization strategies are fundamental for building complex carbohydrate-based structures from the this compound scaffold.
Advanced Structural Elucidation Techniques for 6 Azido 6 Deoxy D Galactitol and Its Derivatives
X-ray Crystallography for Conformational Analysis and Absolute Configuration
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including their conformational details and absolute stereochemistry. For derivatives of 6-azido-6-deoxy-D-galactitol, this method has provided invaluable insights.
In the analysis of a closely related compound, 6-azido-6-deoxy-α-L-galactose monohydrate, single-crystal X-ray diffraction revealed that the molecule crystallizes in the α-pyranose form. nih.govresearcher.lifeiucr.org The six-membered ring adopts a stable chair conformation. nih.govresearcher.lifeiucr.org The crystal structure is characterized by extensive hydrogen-bonded chains, where each molecule participates as both a donor and acceptor for five hydrogen bonds. nih.govresearcher.lifeiucr.org A key finding from this analysis was that the azide (B81097) group is non-linear. nih.goviucr.org
The absolute configuration of this derivative was unequivocally determined based on the known stereochemistry of its starting material, 1-azido-1-deoxy-D-galactitol. nih.govresearcher.lifeiucr.org This reliance on a starting material with a known configuration is a common and effective strategy in crystallography for assigning the absolute stereochemistry of new compounds.
Crystallographic Data for 6-Azido-6-deoxy-α-L-galactose monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₁N₃O₅·H₂O |
| Molecular Weight | 223.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9687 (3) |
| b (Å) | 7.7395 (4) |
| c (Å) | 20.9768 (11) |
| V (ų) | 969.02 (9) |
| Z | 4 |
| Temperature (K) | 150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. For this compound and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign proton and carbon signals and to determine stereochemistry.
For instance, in the characterization of piperidine (B6355638) analogues derived from azido (B1232118) sugars, ¹H NMR spectroscopy at 500 MHz was instrumental. psu.edu The configuration of newly formed stereogenic centers was assigned by analyzing the coupling constants (J-values) between adjacent protons, which is indicative of their dihedral angles. psu.edu A large trans-diaxial coupling constant is consistent with a specific chair-like conformation of the piperidine ring. psu.edu
In the synthesis of protected aminodeoxyalditols, the stereochemistry of key intermediates was confirmed using ¹H and ¹³C NMR, along with Nuclear Overhauser Effect (NOE) and NOESY experiments. thieme-connect.com These 2D NMR techniques provide information about the spatial proximity of atoms, which is crucial for confirming stereochemical assignments. thieme-connect.com For example, the ¹³C NMR chemical shift of carbon C4 in a synthesized 1,4-anhydro-2,3,6-tri-O-benzyl-5-O-mesyl-D-galactitol derivative was observed at δ = 83.49 ppm. thieme-connect.com
Selected ¹H and ¹³C NMR Data for a 1,4-Anhydro-5-azido-2,3,6-tri-O-benzyl-l-galactitol Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant |
|---|---|---|
| ¹H | 3.53 | m |
| ¹H | 3.64 | t, J = 7.6 Hz |
| ¹H | 3.72 | d, J = 10.0 Hz |
| ¹³C | 62.07 | C5 |
| ¹³C | 70.31, 71.31 | C1, C6 |
| ¹³C | 82.69, 82.75, 84.23 | C2, C3, C4 |
Data sourced from reference thieme-connect.com.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. Various MS techniques have been applied to the characterization of this compound derivatives.
Techniques such as chemical ionization (CI), desorption chemical ionization (DCI), electrospray ionization (ESI), and atmospheric pressure chemical ionization (APCI) have been utilized. psu.edu High-resolution mass spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For example, the HRMS (ESI-TOF) analysis of a synthesized 1,4-anhydro-5-azido-2,3,6-tri-O-benzyl-l-glucitol derivative showed an [M+H]⁺ ion, confirming its molecular formula. thieme-connect.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is also frequently used. In the analysis of a protected galactitol derivative, LC-MS revealed a prominent [M+Na]⁺ adduct ion. thieme-connect.com The fragmentation of azido compounds in the mass spectrometer can also be characteristic, with a common fragmentation pathway involving the loss of a nitrogen molecule (N₂), resulting in an [M+H-N₂]⁺ ion. thieme-connect.com
Mass Spectrometry Data for Azido-Sugar Derivatives
| Derivative | Ionization Technique | Observed Ion (m/z) | Inferred Fragment |
|---|---|---|---|
| 1,4-Anhydro-5-azido-2,3,6-tri-O-benzyl-l-galactitol | LC-MS (ESI) | 482.1 | [M+Na]⁺ |
| 1,4-Anhydro-5-azido-2,3,6-tri-O-benzyl-l-galactitol | LC-MS (ESI) | 432.2 | [M+H-N₂]⁺ |
| 1,4-Anhydro-5-azido-2,3,6-tri-O-benzyl-l-glucitol | HRMS (ESI-TOF) | 460.22855 | [M+H]⁺ |
Data sourced from reference thieme-connect.com.
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Analytical Separation
Chromatographic methods are essential for the purification and purity assessment of synthesized chemical compounds. High-performance liquid chromatography (HPLC) is a standard technique for determining the purity of this compound and its derivatives. Commercial samples of 6-azido-6-deoxy-D-galactose are often sold with a purity of ≥98.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com
HPLC is also used for analytical purposes beyond simple purity checks. For instance, the partition coefficients of some 1,2,3-triazole derivatives of galactopyranosyl and galactitoyl moieties were experimentally determined using HPLC. researchgate.net This information is valuable for understanding the physicochemical properties of these molecules, such as their hydrophobicity.
As mentioned previously, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful two-dimensional analysis, combining separation with detection and characterization. thieme-connect.com This technique is invaluable for analyzing complex reaction mixtures and for the definitive identification of synthesized products.
Applications of 6 Azido 6 Deoxy D Galactitol and Its Bioactive Derivatives in Chemical Biology and Glycoscience Research
Glycoengineering and Glycoprotein Tagging
Glycoengineering and the specific tagging of glycoproteins are powerful techniques for studying the roles of carbohydrates in biology. These methods often rely on introducing modified sugars with chemical reporters, like azides, into cellular glycosylation pathways.
Metabolic labeling is a technique where cells are supplied with an unnatural sugar analog that is processed by the cell's biosynthetic machinery and incorporated into glycoconjugates. nih.gov The sugar analog contains a bioorthogonal chemical reporter, such as an azide (B81097), which can then be tagged for visualization or purification. nih.gov Azido (B1232118) sugars like peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) and N-azidoacetylglucosamine (GlcNAz) are well-established metabolic chemical reporters. nih.gov
However, research on the use of 6-Azido-6-deoxy-D-galactitol for metabolic labeling is not documented in available scientific literature. As a sugar alcohol (alditol), this compound lacks the aldehyde group present in its parent sugar, galactose. This aldehyde is critical for the enzymatic conversions in the Leloir pathway, which transforms galactose into UDP-galactose, the activated sugar nucleotide required by glycosyltransferases for incorporation into growing glycan chains. frontiersin.org Because it cannot be processed through these essential metabolic pathways, this compound is not utilized by cells for the biosynthesis of glycoconjugates.
Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a monosaccharide from an activated sugar donor, typically a nucleotide sugar, to an acceptor molecule. nih.gov The substrate specificity of these enzymes is often stringent. While some mutant glycosyltransferases have been engineered to accept modified sugar donors, such as UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), this is not the case for sugar alcohols. nih.govresearchgate.net
There is no evidence in the scientific literature to suggest that this compound can act as a substrate or donor for glycosyltransferases. Its structure as a reduced sugar alcohol prevents it from being recognized and utilized by these enzymes in the same manner as activated nucleotide sugars. nih.gov Its primary documented role in enzymatic contexts is as a synthetic intermediate. For instance, this compound can be synthesized by the chemical reduction of 6-azido-6-deoxy-D-hexono-1,4-lactone. researchgate.net
While not suitable for metabolic incorporation, the azide group on this compound serves as a potent chemical handle for bioorthogonal chemistry. The azide group can undergo highly specific and efficient covalent reactions, such as the Staudinger ligation with phosphine (B1218219) reagents or the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". ontosight.ai These reactions allow for the attachment of various probes for detection and visualization. nih.gov
The primary documented application of this compound is as a synthetic precursor to other valuable chemical tools. researchgate.net For example, the reduction of this compound via catalytic hydrogenation yields 6-amino-6-deoxy-D-galactitol. researchgate.net This resulting amino-hexitol can then be conjugated to other molecules. Although not a direct method of probing glycans through biological pathways, if a galactitol-containing structure were to be chemically synthesized to include the this compound moiety, the azide could then be used for site-specific ligation of reporter tags.
| Research Finding | Compound | Application | Citation |
| Synthesized via reduction of 6-azido-6-deoxy-D-hexono-1,4-lactone. | This compound | Synthetic Intermediate | researchgate.net |
| Used as a precursor to create 6-amino-6-deoxy-D-galactitol through reduction. | This compound | Synthetic Intermediate | researchgate.net |
| Azide group serves as a handle for bioorthogonal reactions like click chemistry. | Azido Sugars | Chemical Ligation | nih.govontosight.ai |
Development of Molecular Probes and Biosensors
Molecular probes and biosensors are essential for studying biological processes in real-time and with high specificity. The azide functionality of this compound makes it a potential building block for the synthesis of such tools.
The azide group on this compound is ideally suited for conjugation with fluorescent dyes for bioimaging. By reacting the azide with a fluorescent probe that has been modified to contain a terminal alkyne (e.g., an alkyne-TAMRA or alkyne-cyanine dye), a stable, fluorescently tagged galactitol derivative can be created via click chemistry. nih.govnih.gov
While the general principle is well-established for azido-modified molecules, specific examples detailing the synthesis of fluorescent probes directly from this compound are not widely reported. However, related compounds, such as 6-amino-6-deoxyglycoconjugates, have been successfully conjugated to cyanine (B1664457) dyes (Cy3 and Cy5) to create fluorescent bioprobes for imaging glucose transport. nih.govresearchgate.net This demonstrates the utility of the C-6 position of hexitols and hexoses as an attachment point for imaging agents. The synthesis of this compound provides a clear route to creating novel probes where the stable, acyclic galactitol backbone may offer different properties than a traditional sugar ring. researchgate.net
Photoaffinity labeling is a powerful technique used to identify and characterize binding interactions between biomolecules. This method involves a "bait" molecule equipped with a photoreactive group that, upon exposure to UV light, forms a covalent bond with interacting "prey" molecules.
The azide group in this compound is a simple alkyl azide, which is not typically photoreactive under the conditions used for photoaffinity labeling. The more common photoreactive groups used in these experiments are aryl azides. There is no available research indicating that this compound has been used in photoaffinity labeling approaches. Its utility lies in its capacity for bioorthogonal ligation rather than photoreactivity.
Fabrication of Functionalized Glycomaterials and Bioconjugates
The azide group on this compound serves as a chemical handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, enabling the attachment of the sugar to various molecules and materials to create functionalized glycomaterials and bioconjugates. ontosight.ai
Conjugation to Proteins, Peptides, and Nucleic Acids
The ability to conjugate this compound to biomolecules like proteins, peptides, and nucleic acids is a cornerstone of its utility. This process, often termed bioconjugation, allows for the site-specific labeling and modification of these essential biological macromolecules. For instance, once an azido-sugar is metabolically incorporated into a glycoprotein, it can be reacted with an alkyne-containing probe, such as a fluorescent dye or a biotin (B1667282) tag, for visualization or purification. ontosight.ai This strategy has been instrumental in glycoengineering, where the surfaces of antibodies have been modified with azido-sugars to create homogenous antibody-drug conjugates (ADCs). unamur.be The azide group provides a specific point of attachment for cytotoxic drugs, leading to more precise and effective cancer therapies. unamur.be
| Biomolecule | Conjugation Strategy | Application |
| Proteins (e.g., Antibodies) | Metabolic labeling followed by click chemistry | Development of antibody-drug conjugates (ADCs) unamur.be |
| Peptides | Click chemistry | Creation of novel bioactive peptides |
| Nucleic Acids | Click chemistry | Labeling and tracking of DNA and RNA |
Integration into Polymeric and Nanomaterial Platforms
The versatility of this compound extends to its integration into synthetic polymers and nanomaterials. This creates "glycomaterials" that can mimic the carbohydrate-rich surfaces of cells, known as the glycocalyx. These materials are invaluable for studying cell-cell recognition, pathogen binding, and other biological processes that are mediated by carbohydrate interactions. For example, sugar-based polymers can be synthesized using monomers derived from this compound, resulting in materials with precisely controlled structures and properties. us.esresearchgate.net Furthermore, carbohydrate-capped quantum dots have been developed for in vitro imaging and in vivo liver targeting, demonstrating the potential of these functionalized nanomaterials in diagnostics and drug delivery.
Investigation of Carbohydrate Metabolism and Enzyme Activity
The structural similarity of this compound to natural sugars allows it to be processed by cellular machinery, making it an excellent probe for studying carbohydrate metabolism and the enzymes involved.
Elucidation of Substrate Promiscuity in Glycosyltransferases
Glycosyltransferases are enzymes that build complex carbohydrate structures by transferring sugar molecules onto proteins and lipids. agroparistech.fr Research has shown that some of these enzymes exhibit "substrate promiscuity," meaning they can recognize and process unnatural sugars like 6-azido-6-deoxy-D-galactose. frontiersin.org For instance, studies have demonstrated that the per-O-acetylated form of 6-azido-6-deoxy-galactose (Ac46AzGal) can be metabolized by cells and that the corresponding UDP-sugar analogue, UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal), can act as a substrate for certain galactosyltransferases. nih.govbiosynth.com This promiscuity allows researchers to introduce the azido-sugar into cellular glycans, providing a powerful tool for labeling and studying these molecules. nih.govnih.gov The ability to use engineered glycosyltransferases with expanded substrate promiscuity further enhances the utility of these azido-sugars in creating novel glycoconjugates. agroparistech.fr
Mapping of Intracellular Glycosylation Pathways
Metabolic chemical reporters, such as the per-O-acetylated version of 6-azido-6-deoxy-D-galactose (Ac46AzGal), are invaluable for mapping intracellular glycosylation pathways. nih.govnih.gov When cells are treated with Ac46AzGal, it is taken up and converted into UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal). nih.gov Interestingly, research has revealed that UDP-6AzGal can be epimerized to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) by the enzyme UDP-galactose 4'-epimerase (GALE) within the Leloir pathway. nih.gov This means that the azido-sugar can be incorporated into glycoproteins as either galactose or glucose, providing insights into the crosstalk between different metabolic pathways. nih.gov By tracking the incorporation of the azido-sugar into specific proteins, researchers can gain a better understanding of how glycosylation is regulated within the cell and how it is altered in disease states. nih.gov
| Pathway Component | Role in Processing this compound | Research Finding |
| Galactokinase (GALK) | Potentially involved in the initial phosphorylation of 6-azido-6-deoxy-D-galactose. | Limited tolerance of GALK for unnatural substrates may affect the efficiency of metabolic labeling. frontiersin.org |
| Galactose-1-phosphate uridylyltransferase (GALT) | Converts the phosphorylated azido-sugar to its UDP-sugar form. | Knockdown of GALT reduces the efficiency of protein labeling with Ac46AzGal. frontiersin.org |
| UDP galactose 4'-epimerase (GALE) | Interconverts UDP-6-azido-6-deoxy-D-galactose and UDP-6-azido-6-deoxy-D-glucose. | Reveals crosstalk between galactose and glucose metabolic pathways. nih.gov |
| O-GlcNAc transferase (OGT) | Can transfer the azido-sugar to proteins. | Demonstrates the substrate promiscuity of OGT. frontiersin.orgnih.gov |
Role as a Versatile Synthetic Intermediate for Complex Carbohydrates and Glycoconjugates
Beyond its direct applications in biological systems, this compound is a valuable building block in synthetic organic chemistry. ontosight.ai Its protected derivatives are used as starting materials for the synthesis of a wide range of complex carbohydrates and glycoconjugates. researchgate.netethernet.edu.et The azide group can be readily converted to other functional groups, such as amines, providing access to a diverse array of sugar derivatives. ontosight.ai This synthetic versatility is crucial for creating custom-designed carbohydrate structures needed for specific research purposes, such as the development of synthetic vaccines or the study of carbohydrate-protein interactions. mpg.de For example, it can be used in the synthesis of oligosaccharide antigens for the development of glycoconjugate vaccines against bacterial pathogens. mpg.de
Mechanistic Insights and Biological Interactions of Azidohexitols and Their Analogues
Mechanisms of Interaction with Glycosylation Enzymes and Pathways
The biological activity of 6-azido-6-deoxy-D-galactose, the precursor to 6-azido-6-deoxy-D-galactitol, is initiated by its entry into cellular metabolic pathways. For it to be incorporated into glycans, it must first be converted to a nucleotide sugar donor, UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal). This conversion is handled by the enzymes of the Leloir pathway, which is responsible for galactose metabolism. nih.gov The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE). nih.gov
Once formed, UDP-6AzGal can serve as a donor substrate for various galactosyltransferases. medchemexpress.com For instance, it has been demonstrated to be a substrate for ceramide galactosyltransferase in in-vitro experiments using lysates from cells overexpressing the enzyme. biosynth.com Furthermore, the α-1,4-galactosyltransferase LgtC, found in Neisseria meningitidis, can utilize UDP-6AzGal to transfer the 6-azido-galactose moiety to a lactosyl acceptor. nih.gov
However, the introduction of the azide (B81097) group at the 6-position of galactose can impact the efficiency of these enzymatic reactions. Wild-type glycosylation enzymes often exhibit limited tolerance for such modified substrates. nih.gov This has led to research into enzyme engineering to enhance their activity with azido-functionalized sugars. By creating specific mutations in the galactose-binding sites of key enzymes, researchers have significantly improved the synthesis and transfer of 6-azido-galactose. For example, specific variants of GalK, GalU, and LgtC have demonstrated a 3- to 6-fold increase in their ability to process their respective azido-substrates compared to their wild-type counterparts. nih.gov
Interestingly, the metabolic fate of 6-azido-6-deoxy-D-galactose can also involve its conversion to other azido (B1232118) sugars. Research has shown that while the per-O-acetylated form of 6-azido-6-deoxy-D-galactose (Ac46AzGal) leads to the labeling of intracellular proteins, the direct donor, UDP-6AzGal, is not a substrate for O-GlcNAc transferase (OGT). nih.gov The observed protein labeling is hypothesized to occur through the epimerization of UDP-6AzGal to UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) by GALE. nih.gov This latter molecule is then recognized and transferred to proteins by the promiscuous OGT, highlighting the intricate crosstalk between different glycosylation pathways within the cell. nih.gov The crucial role of the Leloir pathway in the metabolism of Ac46AzGal is underscored by the finding that knocking down GALT or GALE significantly diminishes the efficiency of protein labeling. nih.gov
Cellular Permeation and Intracellular Incorporation Mechanisms of Chemical Reporters
For 6-azido-6-deoxy-D-galactose to be utilized by the cell's metabolic machinery, it must first cross the cell membrane. Due to the polar nature of sugars, their passive diffusion across the lipid bilayer is inefficient. To overcome this, 6-azido-6-deoxy-D-galactose is typically administered to cells in its per-O-acetylated form, such as tetra-O-acetyl-6-azido-6-deoxy-D-galactose (Ac46AzGal). pnas.org The acetyl groups increase the lipophilicity of the molecule, facilitating its passage through the cell membrane. medchemexpress.com
Once inside the cytoplasm, it is presumed that non-specific cellular esterases rapidly remove the acetyl groups, releasing the free 6-azido-6-deoxy-D-galactose. pnas.org The cellular uptake of related azido sugars has been shown to be an energy-dependent process, suggesting the involvement of active transport mechanisms. dovepress.comnih.gov
Following deacetylation, the free azido sugar enters the Leloir pathway for conversion into the activated donor, UDP-6AzGal. nih.gov This nucleotide sugar is then transported into the Golgi apparatus, where it can be used by galactosyltransferases to incorporate the 6-azido-galactose moiety onto growing glycan chains of proteins and lipids. The successful incorporation of the azido sugar into glycoconjugates provides a chemical handle for subsequent detection and analysis through bioorthogonal chemistry. ontosight.ai
Substrate Recognition and Specificity within Enzymatic Systems
The ability of glycosylation enzymes to recognize and process 6-azido-6-deoxy-D-galactose and its derivatives is a critical factor determining its utility as a chemical reporter. The substitution of the native 6-hydroxyl group with an azide group introduces a moiety with different steric and electronic properties. The azide group is larger than a hydroxyl group, which can create steric hindrance within the confined space of an enzyme's active site. acs.org
Despite these differences, a number of galactosyltransferases are capable of accommodating UDP-6AzGal as a donor substrate, albeit sometimes with reduced efficiency compared to the natural substrate, UDP-galactose. nih.govnih.gov The specificity of these enzymes dictates the types of glycoconjugates that become labeled with the azido sugar. For example, the specificity of LgtC for its lactosyl acceptor ensures that the 6-azido-galactose is transferred to a specific position on a particular glycan structure. nih.gov
The high degree of specificity of some glycosyltransferases is exemplified by the case of O-GlcNAc transferase (OGT), which does not recognize UDP-6AzGal as a substrate. nih.gov This demonstrates that even a subtle change in the sugar's structure, in this case, the epimerization from galactose to glucose, can be a critical determinant for substrate recognition.
To overcome the limitations of wild-type enzymes, researchers have turned to enzyme engineering. By making targeted mutations in the amino acid residues that form the substrate-binding pocket, it is possible to create enzyme variants with enhanced activity towards azido-functionalized substrates. For instance, the modification of the galactose-binding sites of GalK (E37S), GalU (D133V), and LgtC (Q187S) has been shown to significantly improve their capacity to process 6-azido-functionalized substrates, thereby increasing the efficiency of synthesizing azido-labeled glycoconjugates. nih.gov
Interactive Data Tables
Table 1: Engineered Enzymes for Enhanced 6-Azido-6-deoxy-D-galactose Metabolism
| Enzyme | Wild-Type | Mutant | Mutation | Improvement in Activity | Reference |
|---|---|---|---|---|---|
| Galactokinase (GalK) | GalK | GalK-E37S | E37S | 3-6 fold | nih.gov |
| UTP-glucose-1-phosphate uridylyltransferase (GalU) | GalU | GalU-D133V | D133V | 3-6 fold | nih.gov |
Table 2: Substrate Specificity of Glycosyltransferases for Azido-Sugar Donors
| Enzyme | Substrate | Is it a Substrate? | Notes | Reference |
|---|---|---|---|---|
| Ceramide galactosyltransferase | UDP-6-azido-6-deoxy-D-galactose | Yes | Demonstrated in vitro. | biosynth.com |
| α-1,4-galactosyltransferase (LgtC) | UDP-6-azido-6-deoxy-D-galactose | Yes | Transfers to lactosyl acceptors. | nih.gov |
| O-GlcNAc transferase (OGT) | UDP-6-azido-6-deoxy-D-galactose | No | Demonstrates high substrate specificity. | nih.gov |
Table 3: List of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 6-Azido-6-deoxy-D-galactose | |
| UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) | |
| Tetra-O-acetyl-6-azido-6-deoxy-D-galactose (Ac46AzGal) | |
| UDP-galactose | |
| UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) | |
| Galactose | |
| Lactose |
Emerging Trends and Future Perspectives in 6 Azido 6 Deoxy D Galactitol Research
Advancements in Bioorthogonal Chemistry Methodologies for Enhanced Performance
The success of metabolic labeling with azido (B1232118) sugars is intrinsically linked to the performance of the bioorthogonal reactions used for their detection. mdpi.comnih.gov Early methods, while groundbreaking, had limitations that spurred the development of new chemistries with improved characteristics for in vivo applications. nih.govnih.gov
The first truly bioorthogonal reaction used in glycobiology was the Staudinger ligation , which forms a stable amide bond between an azide (B81097) and a triarylphosphine. nih.govresearchgate.net While highly selective, this reaction suffers from relatively slow kinetics. nih.gov A significant improvement was the development of the "traceless" Staudinger ligation, which avoids leaving a phosphine (B1218219) oxide remnant in the final product. nih.gov
A major breakthrough was the introduction of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often termed "click chemistry". researchgate.netresearchgate.net This reaction is highly efficient and forms a stable triazole linkage. researchgate.net However, the cytotoxicity of the copper catalyst has been a concern for applications in living organisms. mdpi.comnih.gov To mitigate this, researchers have focused on developing new ligands and optimizing reaction conditions to minimize copper concentrations. researchgate.netrsc.org
To circumvent the issue of copper toxicity altogether, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. mdpi.comacs.org This "copper-free" click chemistry utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. mdpi.comnih.gov The development of various cyclooctyne (B158145) reagents, such as dibenzoazacyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC), has provided researchers with a toolkit of reagents with varying reaction kinetics and stability. acs.org
Future advancements are aimed at developing the next generation of bioorthogonal reactions. acs.orgnih.gov Key goals include even faster reaction kinetics to capture dynamic processes, and the development of mutually orthogonal reactions that can be performed simultaneously in the same biological system to label multiple targets. acs.orgnih.gov An example is the parallel use of azide/cyclooctyne and tetrazine/dienophile reactions for dual metabolic labeling. acs.org
| Bioorthogonal Reaction | Key Features | Advantages | Limitations | References |
|---|---|---|---|---|
| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. | Highly specific; first bioorthogonal reaction used in glycobiology. | Slow reaction kinetics; potential for phosphine oxidation. | nih.govresearchgate.net |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-catalyzed reaction between a terminal alkyne and an azide to form a triazole. | High efficiency and reaction rate; stable product. | Copper toxicity is a concern for in vivo applications. | nih.govresearchgate.netresearchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between an azide and a strained cyclooctyne. | Copper-free, addressing toxicity concerns; highly bioorthogonal. | Kinetics can be slower than CuAAC depending on the cyclooctyne used. | mdpi.comnih.govacs.org |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Reaction between a tetrazine and a strained alkene/alkyne (e.g., trans-cyclooctene). | Extremely fast kinetics; orthogonal to click chemistry. | The reactive partners can be less stable. | researchgate.net |
Potential for High-Throughput Screening in Glycobiology Research
High-throughput screening (HTS) methodologies are essential for accelerating discovery in glycobiology. Azido sugars are proving to be valuable tools in the development of HTS assays for various applications. nih.govresearchgate.net
One significant application is in the screening of glycosynthases , which are engineered enzymes that synthesize specific glycans. nih.govnsf.gov Traditional methods for detecting glycosynthase activity are often laborious. HTS methods using azido sugars as donor substrates have been developed to rapidly identify improved enzyme variants from large libraries. nih.govresearchgate.net These methods often rely on detecting the product of the glycosynthase reaction using click chemistry to generate a fluorescent signal. nih.gov
Carbohydrate microarrays are another powerful HTS platform where azido sugars play a crucial role. mdpi.comfigshare.com These microarrays allow for the simultaneous screening of hundreds of glycan-protein interactions. figshare.com Azido-functionalized glycans can be immobilized on a solid surface through click chemistry, creating a dense array of probes to identify and characterize glycan-binding proteins. mdpi.com
The integration of automated synthesis and screening is a key future direction. Automated glycan assembly (AGA) can rapidly produce libraries of complex glycans, including those labeled with probes like ¹⁹F for NMR-based screening. d-nb.infonih.govresearchgate.net Combining AGA with HTS techniques will enable large-scale studies of protein-glycan interactions and the discovery of new therapeutic targets. nih.govresearchgate.net
| HTS Application | Role of Azido Sugars | Detection Method | References |
|---|---|---|---|
| Glycosynthase Screening | Serve as donor substrates for the engineered enzymes. | Click chemistry with a fluorescent alkyne to detect the reaction product. | nih.govresearchgate.netnsf.gov |
| Carbohydrate Microarrays | Enable immobilization of glycans onto the microarray surface. | Fluorescently labeled proteins are used to detect binding events. | mdpi.comfigshare.com |
| Automated Screening Platforms | Incorporated into synthetically generated glycan libraries. | NMR, fluorescence, or other high-throughput detection methods. | d-nb.infonih.govresearchgate.netacs.org |
Development of Multimodal Probes for Integrated Biological Studies
To gain a more comprehensive understanding of complex biological systems, researchers are developing multimodal probes that allow for the integration of different analytical techniques. Azido sugars serve as a versatile scaffold for the synthesis of such probes. rsc.orgrsc.org
Dual-labeled probes are a prominent example, combining two different reporter molecules within a single glycan structure. rsc.orgrsc.org For instance, probes have been developed that incorporate both a fluorescent dye for imaging and a magnetic resonance imaging (MRI) contrast agent. rsc.orgrsc.org These probes enable the simultaneous visualization of biological processes, such as lectin-mediated endocytosis, at both the cellular and whole-organism level. rsc.org Another common strategy is to combine a fluorescent reporter with a biotin (B1667282) tag, allowing for both imaging and subsequent affinity purification and identification of the labeled biomolecules. plos.orgpnas.org
The synthesis of these multimodal probes often involves the use of bifunctional unnatural sugars that contain two distinct chemical reporters. nih.govpkusz.edu.cn For example, a sialic acid analog has been created with an azide at one position and an alkyne at another, allowing for the attachment of two different probes via orthogonal click reactions. pkusz.edu.cn
The future in this area lies in the design of increasingly sophisticated probes that can provide multiple layers of information. This could include probes that report on their local environment (e.g., pH, redox state) or probes that can be activated by specific stimuli, allowing for spatiotemporal control over their detection.
Expanding Research Scope in Glycomics and Proteomics via Azido-labeling Strategies
Azido-labeling strategies have significantly expanded the scope of glycomics and proteomics, enabling the global analysis of glycosylation and protein synthesis in living systems. nih.govnih.govpnas.org
Metabolic labeling with azido sugars, such as N-azidoacetylgalactosamine (GalNAz) and N-azidoacetylmannosamine (ManNAz), allows for the incorporation of the azide handle into cellular glycoconjugates. nih.govpnas.orgacs.org These labeled glycoproteins can then be enriched from complex cellular lysates using biotin-phosphine or biotin-alkyne probes, followed by identification and site-mapping of the glycosylation sites using mass spectrometry. pnas.orgnih.gov This approach has been instrumental in identifying hundreds of O-GlcNAc-modified proteins and mucin-type O-linked glycoproteins. pnas.orgnih.gov
Similarly, the use of the azido-amino acid azidohomoalanine (AHA) , an analog of methionine, enables the labeling and enrichment of newly synthesized proteins. nih.govacs.org This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows researchers to study changes in protein synthesis in response to various stimuli or in different physiological states. nih.gov The combination of AHA labeling with quantitative proteomics techniques, such as those using isobaric tags like AzidoTMT, allows for highly multiplexed analysis of protein dynamics. acs.org
The future of azido-labeling in glycomics and proteomics will likely involve the development of more specific labeling strategies. This could include the design of "bump-and-hole" systems, where an engineered glycosyltransferase specifically recognizes a modified azido sugar, allowing for enzyme-specific labeling of glycans. figshare.com Such approaches will provide a more detailed and nuanced view of the roles of specific glycosylation events in health and disease.
Q & A
Q. How can the compound's applications in glycobiology be expanded beyond current uses (e.g., glycan labeling)?
- Methodological Answer :
- Click Chemistry : Conjugate with alkynes for bioorthogonal tagging in live-cell imaging.
- Glycoconjugate Synthesis : Develop neoglycoproteins for vaccine adjuvants or antibody-drug conjugates.
- Materials Science : Engineer azide-functionalized hydrogels for tissue engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
